Didemnin

Descripción

Propiedades

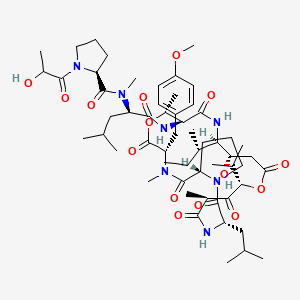

Fórmula molecular |

C57H89N7O15 |

|---|---|

Peso molecular |

1112.4 g/mol |

Nombre IUPAC |

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35?,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 |

Clave InChI |

KYHUYMLIVQFXRI-XYUQHQMCSA-N |

SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |

SMILES isomérico |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |

SMILES canónico |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |

Vida útil |

Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks; after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC). |

Solubilidad |

H2O < 0.1 (mg/mL) CH3OH > 100 (mg/mL) CHCL3 > 100 (mg/mL) DMSO > 100 (mg/mL) C2H5OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |

Sinónimos |

didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |

Origen del producto |

United States |

Foundational & Exploratory

The Depsipeptide Enigma: A Technical Guide to the Origin and Isolation of Didemnin from Trididemnum solidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnins (B1670499), a class of cyclic depsipeptides, have captivated the scientific community for decades with their potent and diverse biological activities, including antitumor, antiviral, and immunosuppressive properties. Initially isolated from the marine tunicate Trididemnum solidum, their true biosynthetic origin has been traced to a symbiotic relationship with prokaryotic microorganisms. This technical guide provides an in-depth exploration of the discovery, origin, and isolation of didemnins, offering detailed experimental protocols and comprehensive quantitative data to support further research and development in this promising field of natural product chemistry.

Introduction: A Serendipitous Discovery in the Caribbean

In 1978, a team of researchers led by K.L. Rinehart Jr. at the University of Illinois isolated a novel class of cyclic depsipeptides from a tunicate of the genus Trididemnum collected in the Caribbean Sea.[1] These compounds, named didemnins, exhibited remarkable biological activities. Over nine distinct didemnins, including didemnins A-E, G, X, and Y, have been identified from the extracts of Trididemnum solidum.[1] Among these, didemnin B emerged as the most biologically potent, demonstrating strong antiviral activity against both DNA and RNA viruses, potent immunosuppressive effects, and significant cytotoxicity against various tumor cell lines.[1]

Subsequent research, however, unveiled a fascinating symbiotic relationship. The true producers of didemnins were identified as marine bacteria of the genus Tistrella, specifically Tistrella mobilis and Tistrella bauzanensis, which reside within the tunicate host.[2] This discovery has profound implications for the sustainable supply and potential biotechnological production of these valuable compounds. The biosynthesis of didemnins is orchestrated by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway within these symbiotic bacteria.[3]

Experimental Protocols: Isolating Didemnins from Trididemnum solidum

The isolation of didemnins from their natural source is a multi-step process involving solvent extraction and sequential chromatographic purification. The following protocol is a composite methodology based on established literature.

Collection and Preparation of Biological Material

-

Organism: Trididemnum solidum specimens are collected from their natural marine habitat, typically in the Caribbean Sea.

-

Sample Handling: Upon collection, the tunicate samples are immediately frozen to preserve the integrity of the chemical constituents. Prior to extraction, the samples are freeze-dried (lyophilized) to remove water content.

Extraction

-

Solvent System: The freeze-dried and ground tunicate material is extracted with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) in a 1:1 (v/v) ratio.[4] This solvent system is effective in extracting a broad range of secondary metabolites, including the depsipeptide didemnins.

-

Procedure: The extraction is typically performed at room temperature with continuous stirring for several hours. The process is repeated multiple times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

A bioassay-guided fractionation approach is commonly employed to isolate the active this compound compounds.

-

Stationary Phase: C18-functionalized silica (B1680970) gel is used as the stationary phase.

-

Mobile Phase: A gradient of methanol in water is used for elution. The process starts with a higher polarity mobile phase (e.g., 100% water) and gradually increases the concentration of methanol to 100%.

-

Fraction Collection: Fractions are collected and their biological activity is assessed (e.g., cytotoxicity against a cancer cell line).

The active fractions from the flash chromatography are subjected to further purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A semi-preparative C18 column (e.g., Phenomenex Luna C18(2), 250 x 21.2 mm, 10 µm) is typically used.[5]

-

Mobile Phase: A linear gradient of methanol in water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.05%), is employed. A typical gradient might run from 60% methanol in water to 100% methanol over 65 minutes.[5]

-

Detection: Eluting compounds are monitored using a UV detector, typically at wavelengths of 210 nm and 280 nm.

-

Isolation: Peaks corresponding to the different this compound analogues are collected, and the solvent is evaporated to yield the pure compounds. The identity and purity of the isolated didemnins are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data: Biological Activity of Didemnins

The following tables summarize the potent biological activities of various didemnins.

Table 1: Antiproliferative Activity of Didemnins against Cancer Cell Lines

| This compound Analogue | Cell Line | IC₅₀ | Reference |

| This compound B | L1210 (Murine Leukemia) | 1.1 ng/mL | [1] |

| This compound B | P388 (Murine Leukemia) | - | [6] |

| This compound B | B16 (Murine Melanoma) | - | [6] |

| This compound B | Adenocarcinoma of the Kidney | - | [3] |

| This compound B | Advanced Epithelial Ovarian Cancer | - | [3] |

| This compound B | Metastatic Breast Cancer | - | [3] |

| Dehydrothis compound B | Human Colon Carcinoma Cell Lines | 10⁻⁸ M (complete inhibition) |

Note: A dash (-) indicates that the source mentions activity but does not provide a specific IC₅₀ value.

Table 2: Antiviral Activity of this compound B

| Virus | Cell Line | Activity | Reference |

| Coxsackievirus A21 | Vero | Reduces viral titers at 50 µg/mL | [1] |

| Equine Rhinovirus | Vero | Reduces viral titers at 50 µg/mL | [1] |

| Parainfluenza Virus 3 | Vero | Reduces viral titers at 50 µg/mL | [1] |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Reduces viral titers at 50 µg/mL | [1][3] |

| Herpes Simplex Virus 2 (HSV-2) | Vero | Reduces viral titers at 50 µg/mL | [1] |

Table 3: Immunosuppressive Activity of this compound B

| Assay | IC₅₀ | Reference |

| Lymphocyte Protein Synthesis | 190 ng/mL | [7] |

| Concanavalin A stimulated blastogenesis | 50 pg/mL | [7] |

| Lipopolysaccharide stimulated blastogenesis | < 100 pg/mL | [7] |

| Alloantigen stimulated blastogenesis | < 10 pg/mL | [7] |

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for the potent biological activities of didemnins is the inhibition of protein synthesis. This compound B exerts its effect by binding to the eukaryotic elongation factor 1A (eEF1A). This binding stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, thereby preventing the release of eEF1A-GDP after GTP hydrolysis. This stalls the elongation phase of translation, leading to a halt in protein production and subsequently inducing apoptosis in rapidly dividing cells.

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Isolation

References

- 1. caymanchem.com [caymanchem.com]

- 2. Bacterial biosynthesis and maturation of the this compound anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Chlorinated Didemnins from the Tunicate Trididemnum solidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound B: a new immunosuppressive cyclic peptide with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Didemnin Family of Cyclic Depsipeptides: A Technical Guide to Their Discovery, Mechanism, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The didemnins (B1670499) are a class of cyclic depsipeptides originally isolated from marine tunicates of the genus Trididemnum. First reported in 1978, this family of natural products, particularly didemnin B, quickly garnered significant interest within the scientific community due to its potent and broad-spectrum biological activities, including antitumor, antiviral, and immunosuppressive properties.[1] this compound B was the first marine-derived compound to enter clinical trials as an anticancer agent.[1] However, significant toxicity observed in these trials spurred further research into analogues with improved therapeutic indices, leading to the development of plitidepsin (B549178) (dehydrothis compound B). This technical guide provides an in-depth overview of the discovery of the this compound family, detailing their isolation, structure elucidation, and biological activities. It includes a compilation of quantitative data on their potency, detailed experimental protocols for key analytical and biological assays, and visualizations of their mechanism of action and biosynthetic pathways. The discovery that didemnins are biosynthesized by symbiotic bacteria, specifically Tistrella mobilis and Tistrella bauzanensis, has opened new avenues for their production and genetic engineering.[2][3]

Discovery and Origin

The this compound family of cyclic depsipeptides was first isolated in 1978 from a Caribbean tunicate of the genus Trididemnum.[1] Initial studies focused on extracts from Trididemnum solidum, which demonstrated potent in vitro activity against both DNA and RNA viruses, as well as L1210 leukemic cells.[1] Bioassay-guided fractionation led to the isolation and characterization of several members of this family, with this compound B identified as the most biologically active component.[1]

For a considerable time, the tunicate was believed to be the producer of these compounds. However, later research revealed that didemnins are actually the products of symbiotic marine α-proteobacteria, Tistrella mobilis and Tistrella bauzanensis.[2][3] This discovery was pivotal, as it provided a potential solution to the supply problem associated with harvesting these compounds from their natural marine source and opened the door for fermentation-based production and genetic manipulation of the biosynthetic pathway.[2][4]

Chemical Structure

The didemnins are characterized by a cyclic depsipeptide core, which is a polypeptide structure containing one or more ester bonds in place of amide bonds. The general structure consists of a 23-membered macrocycle. The structure of this compound B, the most studied member of the family, was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, and was found to contain an isostatine (B12759420) residue.[5]

Data Presentation: Biological Activity

The didemnins, particularly this compound B and its synthetic analogue plitidepsin, exhibit potent cytotoxic and antiviral activities at nanomolar and even picomolar concentrations. The following tables summarize the quantitative data on their biological efficacy.

Table 1: Cytotoxicity of this compound B against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / LC50 | Exposure Time | Reference |

| L1210 | Leukemia | IC50: 0.001 µg/mL | Not Specified | |

| B16 | Melanoma | LC50: 17.5 ng/mL | 2 hours | |

| B16 | Melanoma | LC50: 8.8 ng/mL | 24 hours | |

| Vaco451 | Colon Cancer | LC50: ~32 nM | 96 hours | |

| Human Tumor Biopsies | Various | Median ID50: 4.2 ng/mL | Continuous | |

| Human Tumor Biopsies | Various | Median ID50: 46 ng/mL | 1 hour |

Table 2: Cytotoxicity of Plitidepsin (Dehydrothis compound B) against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 nM | 96 hours | |

| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 nM | 96 hours | |

| HT | Diffuse Large B-cell Lymphoma | 0.8 ± 0.2 nM | 96 hours | |

| Daudi | Burkitt's Lymphoma | 1.2 ± 0.4 nM | 96 hours | |

| Human Colon Cancer | Colon Cancer | 10 nM (complete growth inhibition) | Not Specified | |

| Various Cell Lines | Various Cancers | ≤1 nM | Not Specified |

Table 3: Antiviral Activity of Didemnins

| Virus | Compound | Activity Metric | Concentration | Reference |

| Herpes Simplex Virus Type 1 | This compound A & B | Decreased lesion severity | Not Specified | |

| Semliki Forest Virus | This compound A & B | No significant activity | Not Specified | |

| SARS-CoV-2 | Plitidepsin | IC90: 0.88 nM | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of the this compound family.

Isolation and Purification of Didemnins

The following is a representative protocol for the isolation of didemnins from their natural source, based on methods described in the literature.

-

Extraction: Freeze-dried and ground Trididemnum solidum tunicate material is extracted with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH).[6]

-

Initial Fractionation: The crude extract is subjected to C18 flash column chromatography, eluting with a gradient of water and methanol.[7]

-

Bioassay-Guided Fractionation: Fractions are tested for biological activity (e.g., cytotoxicity against a cancer cell line). Active fractions are selected for further purification.

-

High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by reversed-phase HPLC. A typical setup would involve a C18 column with a gradient elution of methanol and water, often with a small percentage of trifluoroacetic acid (TFA).[6]

-

Compound Identification: Pure compounds are identified by comparison of their spectroscopic data with published values for known didemnins.

Structure Elucidation

The chemical structures of the didemnins are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is performed to elucidate the detailed structure, including the sequence of amino acids and other subunits, and their stereochemistry. These experiments typically include:

-

¹H NMR: To identify proton environments.

-

¹³C NMR and DEPT: To identify carbon environments (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the three-dimensional conformation of the molecule.[5]

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the this compound compound as described for the MTT assay.

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[10]

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, typically in a 1:1 ratio with the cell culture medium.

-

Incubation: Incubate the plate at room temperature for a period ranging from 30 minutes to 3 hours. The reagent lyses the cells and contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to generate a luminescent signal.[10]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Mechanism of Action

Didemnins exert their biological effects through a multi-faceted mechanism of action, primarily involving the inhibition of protein synthesis and the induction of apoptosis.

Inhibition of Protein Synthesis

This compound B is a potent inhibitor of protein synthesis.[11] It targets the eukaryotic elongation factor 1-alpha (eEF1α), a GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome.[12][13] this compound B binds to the ribosome-eEF1α complex, which in turn blocks the binding of eukaryotic elongation factor 2 (eEF2) to the ribosome.[12][13] This prevents the translocation step of protein synthesis, leading to a halt in polypeptide chain elongation.[12]

Induction of Apoptosis

Didemnins are potent inducers of apoptosis, or programmed cell death. This compound B has been shown to activate both initiator and executioner caspases. Specifically, it can lead to the activation of caspase-1 and caspase-3. The activation of executioner caspases like caspase-3 leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

The analogue plitidepsin also induces apoptosis, which is linked to the induction of early oxidative stress, the activation of Rac1 GTPase, and the sustained activation of the JNK and p38 MAPK signaling pathways.

Biosynthesis

The biosynthesis of didemnins is governed by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.[1] The biosynthetic gene cluster, designated did, has been identified in Tistrella mobilis.[2][14] This cluster encodes a large, multi-modular enzymatic assembly line that sequentially adds amino acid and keto acid building blocks to construct the complex this compound molecule. The pathway involves a series of modules, each responsible for the incorporation and modification of a specific precursor. The final cyclization step releases the mature depsipeptide. The discovery of this gene cluster provides a powerful tool for the potential bioengineering of novel this compound analogues with improved therapeutic properties.[2][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Bacterial biosynthesis and maturation of the this compound anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Gene Cluster | KAUST Innovation [innovation.kaust.edu.sa]

- 5. This compound B. Conformation and dynamics of an antitumour and antiviral depsipeptide studied in solution by 1H and 13C. n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorinated Didemnins from the Tunicate Trididemnum solidum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 11. Mechanism of action of this compound B, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibition of protein synthesis by this compound B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

The Intricate Dance of Inhibition: A Technical Guide to the Mechanism of Action of Didemnin B on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism by which Didemnin B, a potent cyclic depsipeptide of marine origin, exerts its profound inhibitory effects on protein synthesis. With a primary focus on its interaction with the eukaryotic translation machinery, this document provides a comprehensive overview of its molecular target, the specific stage of translation it impedes, and the downstream signaling consequences. This guide is intended to serve as a valuable resource for researchers in oncology, virology, and immunology, offering detailed experimental protocols and quantitative data to facilitate further investigation and drug development efforts.

Unraveling the Mechanism: How this compound B Halts the Ribosome

This compound B's primary mode of action is the targeted disruption of the elongation phase of protein synthesis. It achieves this by binding to the eukaryotic elongation factor 1-alpha (eEF1A), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the ribosome.

The binding of this compound B is highly specific for the GTP-bound conformation of eEF1A. This interaction stabilizes the ternary complex formed by eEF1A, GTP, and aa-tRNA on the ribosome. This stabilization effectively locks the aa-tRNA in the ribosomal A-site, preventing its proper accommodation and the subsequent crucial step of translocation, which is catalyzed by eukaryotic elongation factor 2 (eEF2). By trapping eEF1A on the ribosome even after GTP hydrolysis, this compound B creates a roadblock in the translational machinery, leading to a global inhibition of protein synthesis.[1] This mechanism underscores the potent and specific nature of this compound B's biological activity.

Recent studies have also revealed a dual mechanism of action, where this compound B concurrently inhibits palmitoyl-protein thioesterase 1 (PPT1), an enzyme involved in the depalmitoylation of proteins.[2] This dual inhibition is thought to contribute to its potent apoptotic effects in cancer cells.[2][3]

Quantitative Insights: Gauging the Potency of this compound B

The inhibitory activity of this compound B has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data, providing a comparative perspective on its potency.

Table 1: IC50 Values for this compound B

| Assay Type | Cell Line/System | IC50 Value | Reference |

| Protein Synthesis Inhibition | Murine Splenic Mononuclear Cells | 190 ng/mL | [4] |

| Protein Synthesis Inhibition | MCF-7 | 12 nM | [4] |

| Cell Viability | B16 Melanoma (exponential) | 17.5 ng/mL (2-hr exposure) | [5] |

| Cell Viability | B16 Melanoma (plateau) | 100 ng/mL (2-hr exposure) | [5] |

| Cell Viability | B16 Melanoma (exponential) | 8.8 ng/mL (24-hr exposure) | [5] |

| Cell Viability | B16 Melanoma (plateau) | 59.6 ng/mL (24-hr exposure) | [5] |

| Blastogenesis (Concanavalin A) | Murine Splenic Mononuclear Cells | 50 pg/mL | [4] |

| Blastogenesis (LPS) | Murine Splenic Mononuclear Cells | < 100 pg/mL | [4] |

| Blastogenesis (Alloantigen) | Murine Splenic Mononuclear Cells | < 10 pg/mL | [4] |

| smFRET-based Inhibition Assay | In vitro reconstituted human translation system | 4.5 ± 0.6 nM | [6] |

Table 2: Binding Affinity of this compound B

| Binding Partner | Method | Dissociation Constant (Kd) | Reference |

| Ribosome•eEF1α Complex | Not specified | 4 µM | [7] |

Visualizing the Mechanism and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the mechanism of action of this compound B, a typical experimental workflow for assessing its activity, and its impact on a key signaling pathway.

Caption: Mechanism of this compound B-mediated inhibition of protein synthesis.

Caption: Workflow for an in vitro translation inhibition assay.

Caption: this compound B-induced activation of the mTORC1 signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound B's mechanism of action.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration at which an inhibitor, such as this compound B, reduces protein synthesis by 50% (IC50).

Materials:

-

Rabbit Reticulocyte Lysate (commercially available, nuclease-treated)

-

Amino Acid Mixture (minus leucine)

-

[³H]-Leucine

-

Reporter mRNA (e.g., Luciferase mRNA)

-

This compound B stock solution (in DMSO)

-

Nuclease-free water

-

Reaction buffer (specific to the lysate kit, typically contains salts, energy source)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Prepare this compound B Dilutions: Prepare a serial dilution of this compound B in nuclease-free water or the reaction buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following components in order:

-

Nuclease-free water to final volume

-

Reaction Buffer

-

Amino Acid Mixture (minus leucine)

-

[³H]-Leucine

-

Reporter mRNA

-

This compound B dilution or vehicle

-

Rabbit Reticulocyte Lysate

-

-

Incubation: Mix gently and incubate the reactions at 30°C for 60-90 minutes.

-

Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. Incubate on ice for 10 minutes to precipitate the newly synthesized, radiolabeled proteins.

-

Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters. Wash the filters with cold 5% TCA to remove unincorporated [³H]-Leucine.

-

Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound B concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound B concentration and fit the data to a dose-response curve to determine the IC50 value.

Filter Binding Assay for Kd Determination

This assay measures the binding affinity (dissociation constant, Kd) between a protein (e.g., eEF1A) and a ligand (e.g., radiolabeled this compound B or a competitive ligand).

Materials:

-

Purified eEF1A protein

-

Radiolabeled ligand (e.g., [³H]-Didemnin B) or a fluorescently labeled competitor

-

Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Nitrocellulose membranes (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation fluid and counter (for radiolabeled ligand) or a fluorescence plate reader

Protocol:

-

Prepare Ligand and Protein Solutions: Prepare a stock solution of the radiolabeled ligand at a known concentration. Prepare serial dilutions of the purified eEF1A protein in the binding buffer.

-

Binding Reaction: In microcentrifuge tubes, combine a fixed concentration of the radiolabeled ligand with varying concentrations of eEF1A. Include a control with no protein to determine non-specific binding.

-

Equilibration: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Quickly filter each reaction mixture through a nitrocellulose membrane under vacuum. The protein and protein-ligand complexes will bind to the membrane, while the free ligand will pass through.

-

Washing: Wash the filters with a small volume of ice-cold binding buffer to remove any unbound ligand trapped in the filter.

-

Quantification:

-

For radiolabeled ligands: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

For fluorescently labeled ligands: The amount of bound ligand can be quantified by measuring the fluorescence of the filter.

-

-

Data Analysis: Subtract the non-specific binding from all measurements. Plot the amount of bound ligand as a function of the protein concentration. Fit the data to a saturation binding curve to determine the Kd.

Western Blot Analysis of mTORC1 Signaling

This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets, p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), in cells treated with this compound B.

Materials:

-

Cell culture medium and supplements

-

This compound B

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-p70S6K, anti-total p70S6K, anti-phospho-4E-BP1, anti-total 4E-BP1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound B for the desired time points. Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

This compound B's potent inhibition of protein synthesis, mediated through its specific interaction with eEF1A, positions it as a significant molecule in the landscape of translational inhibitors. Its complex mechanism, which also involves the modulation of the mTORC1 signaling pathway and potential dual targeting of PPT1, offers multiple avenues for therapeutic intervention. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to further explore the multifaceted activities of this compound B and to accelerate the development of novel therapeutics that target the crucial process of protein synthesis.

References

- 1. Mechanism of protein synthesis inhibition by this compound B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of protein synthesis by this compound B is not sufficient to induce apoptosis in human mammary carcinoma (MCF7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of protein synthesis by this compound B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Didemnin's Inhibition of Elongation Factor eEF-1 Alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of didemnin B on the eukaryotic elongation factor 1 alpha (eEF-1α). Didemnins (B1670499), a class of cyclic depsipeptides derived from marine tunicates, are potent inhibitors of protein synthesis and have been the subject of extensive research due to their significant antitumor, antiviral, and immunosuppressive properties. This document details the interaction of this compound B with its molecular target, eEF-1α, a crucial GTP-binding protein responsible for the delivery of aminoacyl-tRNAs to the ribosome during the elongation phase of translation. We present a comprehensive overview of the binding kinetics, mechanism of action, and the experimental methodologies used to elucidate these interactions. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, detailed experimental protocols and visual representations of the involved pathways and workflows are provided to facilitate a deeper understanding and replication of key experiments.

Introduction to this compound B and its Target, eEF-1α

This compound B is a naturally occurring cyclic depsipeptide that has demonstrated potent biological activities, including anticancer effects that led to its entry into clinical trials.[1] Its primary mechanism of action is the inhibition of protein synthesis.[2][3] The key molecular target of this compound B is the eukaryotic elongation factor 1 alpha (eEF-1α), a highly conserved and abundant GTPase.[1][4]

eEF-1α plays a pivotal role in the elongation cycle of protein translation. In its GTP-bound state, eEF-1α forms a ternary complex with an aminoacyl-tRNA (aa-tRNA) and delivers it to the A-site of the ribosome.[5] Correct codon-anticodon recognition triggers GTP hydrolysis by eEF-1α, leading to a conformational change that releases the aa-tRNA into the peptidyl transferase center and the subsequent dissociation of the eEF-1α-GDP complex from the ribosome.[5]

This compound B exerts its inhibitory effect by binding to a specific conformation of eEF-1α. It does not bind to eEF-1α alone but rather targets the eEF-1α•GTP•aa-tRNA ternary complex when it is associated with the ribosome.[6] This interaction stabilizes the complex on the ribosome, preventing the release of eEF-1α-GDP and thereby stalling the ribosome and inhibiting the translocation step of elongation.[7]

Mechanism of Action: A Detailed Perspective

The inhibitory action of this compound B is a multi-step process that effectively freezes the ribosome during the elongation cycle.

-

Binding to the Ribosome-Bound Ternary Complex : this compound B exhibits a unique binding preference. It has a low affinity for eEF-1α in solution but binds with significantly higher affinity to the ternary complex (eEF-1α•GTP•aa-tRNA) once it is accommodated in the A-site of the ribosome.[2][7] This interaction is GTP-dependent.[1]

-

Stabilization of the Complex and Inhibition of Translocation : Upon binding, this compound B locks the eEF-1α•aa-tRNA complex onto the ribosome.[7] This stabilization prevents the conformational changes required for the release of eEF-1α following GTP hydrolysis. Consequently, the elongation factor eEF-2 is unable to bind to the ribosome and catalyze the translocation of the peptidyl-tRNA from the A-site to the P-site, leading to a complete halt in polypeptide chain elongation.[2][7]

-

Allosteric Inhibition : Cryo-electron microscopy (cryo-EM) studies have revealed that this compound B binds to a common allosteric site on eEF-1α, at the interface of domains I and III.[6] This binding site is distinct from the GTP/GDP binding pocket. By binding to this site, this compound B and other inhibitors like ternatin-4 trap eEF-1α in its GTPase-activated conformation, even after GTP hydrolysis has occurred, preventing the necessary conformational changes for its release from the ribosome.[6]

Signaling Pathway of eEF-1α in Protein Elongation and its Inhibition by this compound B

Caption: this compound B inhibits protein synthesis by trapping eEF-1α on the ribosome.

Quantitative Data on this compound B - eEF-1α Interaction

The interaction between this compound B and eEF-1α has been quantified using various biochemical and biophysical assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Dissociation Constants

| Compound | Target | Method | Kd | Reference |

| This compound B | Ribosome•eEF-1α complex | Not Specified | 4 µM | [2][7] |

| Plitidepsin (this compound B analog) | eEF-1A2 | Not Specified | 80 nM | [8] |

Table 2: In Vitro and Cellular Inhibition

| Compound | Assay | System | IC50 | Reference |

| This compound B | smFRET-based translation inhibition | Reconstituted human translation system | 4.5 ± 0.6 nM | [3][6] |

| Ternatin-4 | smFRET-based translation inhibition | Reconstituted human translation system | 2.3 ± 0.4 nM | [6] |

| This compound B | Apoptosis Induction (24h) | Jurkat cells | ~4 nM | |

| Ternatin-4 | Apoptosis Induction (24h) | Jurkat cells | ~30 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory role of this compound B on eEF-1α.

Purification of eEF-1α

Objective: To obtain highly pure and active eEF-1α for use in binding and functional assays.

Protocol: (Adapted from purification from rabbit liver)

-

Homogenization: Homogenize rabbit liver in a buffer containing potassium phosphate (B84403), MgCl₂, glycerol, and β-mercaptoethanol.

-

Centrifugation: Centrifuge the homogenate to obtain a post-mitochondrial supernatant.

-

Gel Filtration: Subject the supernatant to gel filtration chromatography (e.g., Sephacryl S-400) to separate proteins based on size.

-

Ion-Exchange Chromatography:

-

Load the eEF-1α containing fractions onto an anion-exchange column (e.g., DEAE-Cellulose).

-

Further purify the eluted fractions on a cation-exchange column (e.g., SP-Sepharose).

-

-

Purity and Activity Assessment:

-

Assess purity by SDS-PAGE (expected size ~50 kDa).

-

Confirm activity using a [³H]GDP-binding assay, stimulation of [¹⁴C]phenylalanyl-tRNA binding to ribosomes, and a poly(Phe) synthesis assay.

-

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound B on protein synthesis in a cell-free system.

Protocol: (Utilizing a Human Coupled IVT Kit)

-

Reaction Setup: In a microplate, combine the human coupled in vitro translation master mix with a DNA or mRNA template encoding a reporter protein (e.g., luciferase).

-

Inhibitor Addition: Add varying concentrations of this compound B (or vehicle control) to the reactions.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Detection: Measure the activity of the reporter protein (e.g., luminescence for luciferase).

-

Data Analysis: Plot the reporter activity against the concentration of this compound B and fit the data to a dose-response curve to determine the IC₅₀ value.

Ribosome Binding Assay (Filter Binding)

Objective: To measure the binding of the this compound B-eEF-1α-tRNA complex to the ribosome.

Protocol:

-

Component Preparation: Prepare purified ribosomes, eEF-1α, radiolabeled aa-tRNA (e.g., [¹⁴C]Phe-tRNA), GTP, and various concentrations of this compound B.

-

Complex Formation: Incubate ribosomes with mRNA (e.g., poly(U)), eEF-1α, GTP, and radiolabeled aa-tRNA in the presence or absence of this compound B.

-

Filtration: Pass the reaction mixture through a nitrocellulose filter. The ribosome and any bound complexes will be retained on the filter, while unbound components will pass through.

-

Washing: Wash the filter with a cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Analysis: Increased radioactivity on the filter in the presence of this compound B indicates stabilization of the ternary complex on the ribosome.

GTP Hydrolysis Assay

Objective: To determine the effect of this compound B on the GTPase activity of eEF-1α.

Protocol: (Using [γ-³²P]GTP)

-

Reaction Mixture: Prepare a reaction buffer containing purified eEF-1α, ribosomes, aa-tRNA, and mRNA.

-

Initiation: Start the reaction by adding [γ-³²P]GTP and the desired concentration of this compound B.

-

Time Course: At various time points, take aliquots of the reaction and stop the hydrolysis by adding a quenching solution (e.g., perchloric acid).

-

Separation of Nucleotides: Separate the unhydrolyzed [γ-³²P]GTP from the released [³²P]inorganic phosphate (Pi) using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of [³²P]Pi produced at each time point using a phosphorimager or scintillation counting.

-

Analysis: Although this compound B is not expected to directly inhibit the GTPase activity of eEF-1α, this assay can confirm that the inhibitory mechanism is not due to a direct effect on GTP hydrolysis.[1]

Cryo-Electron Microscopy (Cryo-EM) of the Stalled Ribosome Complex

Objective: To visualize the structure of the this compound B-stalled ribosome complex at high resolution.

Protocol Outline:

-

Complex Formation: Prepare a homogenous sample of ribosomes stalled with the eEF-1α•GTP•aa-tRNA ternary complex in the presence of a saturating concentration of this compound B.

-

Vitrification: Apply a small volume of the sample to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Perform motion correction to account for beam-induced movement.

-

Estimate the contrast transfer function (CTF) for each image.

-

Pick individual particle images from the micrographs.

-

Perform 2D and 3D classification to sort the particles into homogenous structural classes.

-

-

3D Reconstruction and Model Building: Generate a high-resolution 3D density map from the final class of particles and build an atomic model of the stalled complex into the map.

Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: Workflow for determining the IC50 of this compound B in an in vitro translation assay.

Logical Relationships in this compound B's Mechanism of Action

The following diagram illustrates the logical flow of events leading to the inhibition of protein synthesis by this compound B.

Caption: Logical cascade of events in this compound B's inhibition of protein synthesis.

Conclusion

This compound B is a potent inhibitor of protein synthesis that targets the elongation factor eEF-1α. Its unique mechanism of action, which involves the stabilization of the eEF-1α•GTP•aa-tRNA complex on the ribosome, has been extensively studied using a variety of biochemical and structural techniques. This guide has provided a comprehensive overview of the current understanding of this compound B's inhibitory role, including quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and cancer research, facilitating further investigation into this important class of natural products and their therapeutic potential.

References

- 1. GTP-dependent binding of the antiproliferative agent this compound to elongation factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the binding of didemnins to human elongation factor eEF1A and rationale for the potent antitumor activity of these marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. tauntonlab.ucsf.edu [tauntonlab.ucsf.edu]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. This compound B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]

Antiviral properties of Didemnin against RNA and DNA viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnins (B1670499) are a class of cyclic depsipeptides originally isolated in 1978 from the Caribbean tunicate (sea squirt) Trididemnum solidum. Among the various members of this family, Didemnin B has emerged as the most biologically potent, demonstrating significant antitumor, immunosuppressive, and antiviral properties.[1][2][3] Its broad-spectrum activity against both RNA and DNA viruses has made it a subject of considerable research interest.[1][2][3] This document provides an in-depth technical guide on the antiviral properties of this compound B, focusing on its core mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Despite its potent in vitro activity, clinical development has been hampered by significant toxicity.[1][4][5][6]

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism through which this compound B exerts its antiviral effect is the potent inhibition of host cell protein synthesis, a process essential for viral replication.[7][8] This inhibition is not indiscriminate but targets a specific and crucial step in the translation elongation cycle.

Targeting Elongation Factor 1-Alpha (eEF-1α):

This compound B's molecular target is the eukaryotic elongation factor 1-alpha (eEF-1α).[9][10] eEF-1α, in its GTP-bound state, is responsible for delivering the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during protein synthesis.

The inhibitory action unfolds as follows:

-

eEF-1α, bound to GTP and an aa-tRNA, forms a ternary complex.

-

This complex enters the ribosomal A-site.

-

This compound B binds to this ribosome-bound ternary complex.[11][12]

-

This binding event stabilizes the complex, effectively trapping eEF-1α on the ribosome and preventing the subsequent hydrolysis of GTP and the release of eEF-1α-GDP.[13][14][15]

-

By preventing the release of eEF-1α, this compound B stalls the ribosome, blocking the accommodation of the aa-tRNA into the A-site and inhibiting the translocation step of peptide chain elongation.[9][11][12]

This targeted disruption of protein synthesis effectively shuts down the production of both host and viral proteins, thereby halting viral propagation. To a lesser extent, this compound B has also been shown to inhibit DNA synthesis.[7][8]

Antiviral Activity Against RNA Viruses

This compound B has demonstrated potent and broad-spectrum activity against a range of RNA viruses in vitro.[2][3][16][17][18] Its efficacy is particularly notable against viruses that rely heavily on the host's translational machinery for their replication.

| Virus Family | Virus | Cell Line | Activity (ID50) | Citation |

| Bunyaviridae | Rift Valley Fever Virus | Vero | 0.04 µg/mL | [18] |

| Togaviridae | Venezuelan Equine Encephalomyelitis Virus | Vero | 0.08 µg/mL | [18] |

| Flaviviridae | Yellow Fever Virus | Vero | 0.08 µg/mL | [18] |

| Arenaviridae | Pichinde Virus | Vero | 0.22 µg/mL | [18] |

| Picornaviridae | Coxsackievirus A21 | Vero | Reduces Titer at 50 µg/mL | [19] |

| Picornaviridae | Equine Rhinovirus | Vero | Reduces Titer at 50 µg/mL | [19] |

| Paramyxoviridae | Parainfluenza Virus 3 | Vero | Reduces Titer at 50 µg/mL | [19] |

| Togaviridae | Semliki Forest Virus | Mice | No significant activity in vivo | [20] |

ID50 (Median Inhibition Dose): The concentration of the drug required to inhibit viral replication by 50%.

Antiviral Activity Against DNA Viruses

This compound B is also a strong antiviral agent against DNA viruses, primarily through the same mechanism of inhibiting host cell protein synthesis required for producing viral proteins.[1]

| Virus Family | Virus | Cell Line / Model | Activity | Citation |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Reduces Titer at 50 µg/mL | [19] |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Hairless Mice | Decreased lesion severity with topical pre-treatment | [20] |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Vero | Reduces Titer at 50 µg/mL | [19] |

Note: While effective in vitro, in vivo studies on cutaneous herpesvirus infections showed that topical application was required prior to infection to see a significant effect, and the compound caused skin irritation.[20]

Experimental Protocols

The evaluation of this compound B's antiviral activity typically involves cell-based assays designed to quantify the inhibition of viral replication. A standard method is the Plaque Reduction Assay.

Plaque Reduction Assay Protocol

-

Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known quantity of virus (measured in plaque-forming units, PFU) for a set adsorption period (e.g., 1 hour at 37°C).

-

Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are washed. Cell culture medium containing serial dilutions of this compound B is then added to the wells. A "virus control" well receives medium without the compound.

-

Incubation & Overlay: The plates are incubated to allow for viral replication and plaque formation. An overlay medium (often containing agarose (B213101) or methylcellulose) is added to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.

-

Plaque Visualization: After a suitable incubation period (typically 2-5 days, depending on the virus), the cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones where cells have been lysed by the virus.

-

Quantification: The number of plaques in each well is counted. The concentration of this compound B that reduces the number of plaques by 50% compared to the virus control is calculated as the EC50 (50% effective concentration).

Cytotoxicity Assay

In parallel, a cytotoxicity assay is crucial to determine if the antiviral effect is due to specific inhibition of the virus or simply to host cell death. The CC50 (50% cytotoxic concentration) is determined by exposing uninfected cells to the same serial dilutions of this compound B and measuring cell viability (e.g., using an MTT or Neutral Red uptake assay). The ratio of CC50 to EC50 gives the Selectivity Index (SI), an indicator of the compound's therapeutic window.

Conclusion and Future Outlook

This compound B is a marine-derived depsipeptide with potent, broad-spectrum antiviral activity against a host of RNA and DNA viruses in vitro. Its well-defined mechanism of action—the inhibition of protein synthesis via the stabilization of the eEF-1α complex on the ribosome—makes it a valuable tool for studying viral replication and host-pathogen interactions. However, despite its promising preclinical profile, the clinical development of this compound B as an antiviral or antineoplastic agent was ultimately halted due to a narrow therapeutic window and significant host toxicity.[1][4] Future research may focus on developing synthetic analogs of this compound B that retain its potent antiviral activity while exhibiting a more favorable safety profile, potentially unlocking the therapeutic potential of this unique molecular scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. Phase I clinical study of this compound B. A National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II clinical trial of this compound B in previously treated small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I clinical trial of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of this compound B, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of protein synthesis inhibition by this compound B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of protein synthesis by didemnins: cell potency and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of protein synthesis by this compound B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

- 14. This compound B and ternatin-4 inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Semantic Scholar [semanticscholar.org]

- 15. This compound B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]

- 16. Inhibition of RNA viruses in vitro and in Rift Valley fever-infected mice by didemnins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of RNA Viruses In Vitro and in Rift Valley Fever-Infected Mice by Didemnins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. caymanchem.com [caymanchem.com]

- 20. Didemnins A and B. Effectiveness against cutaneous herpes simplex virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Immunosuppressive Effects of Didemnin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnin compounds, particularly this compound B, are cyclic depsipeptides originally isolated from the marine tunicate Trididemnum solidum.[1] Initially investigated for their potent antiviral and antitumor activities, Didemnins have also demonstrated significant immunosuppressive properties.[1][2][3] This technical guide provides an in-depth overview of the immunosuppressive effects of this compound compounds, focusing on their molecular mechanisms of action, impact on immune cell function, and relevant signaling pathways. Quantitative data are summarized, key experimental methodologies are detailed, and signaling pathways are visualized to offer a comprehensive resource for researchers in immunology and drug development.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism underlying the immunosuppressive and cytotoxic effects of this compound B is the inhibition of protein synthesis.[4][5][6][7] this compound B targets the eukaryotic elongation factor 1-alpha (eEF1A), a crucial component of the protein translation machinery.[4][8]

Specifically, this compound B binds to eEF1A when it is in a GTP-bound state and complexed with an aminoacyl-tRNA.[9][10] This interaction stabilizes the codon-anticodon pairing at the ribosomal A-site, effectively stalling the ribosome and preventing the translocation step of elongation.[5][9] This leads to a global shutdown of protein synthesis, which disproportionately affects rapidly proliferating cells, such as activated lymphocytes.

Below is a diagram illustrating the mechanism of protein synthesis inhibition by this compound B.

Immunosuppressive Activity: Quantitative Data

This compound B exhibits potent immunosuppressive activity both in vitro and in vivo. Its effects are particularly pronounced on lymphocyte proliferation stimulated by various mitogens and alloantigens.

| Assay | Cell Type | Stimulant | This compound B IC50 | Reference |

| Lymphocyte Proliferation | Murine Splenic Mononuclear Cells | Concanavalin A | 50 pg/mL | [2][11] |

| Lymphocyte Proliferation | Murine Splenic Mononuclear Cells | Lipopolysaccharide (LPS) | < 100 pg/mL | [2][11] |

| Mixed Lymphocyte Reaction (MLR) | Murine Splenic Mononuclear Cells | Alloantigen | < 10 pg/mL | [2][11] |

| Protein Synthesis Inhibition | Murine Splenic Mononuclear Cells | - | 190 ng/mL | [2][11] |

| T-cell Proliferation | Murine Splenocytes | Concanavalin A | 3 to 10 x 10-9 M | [12] |

| IL-2 Dependent Proliferation | CTLL-2 Cell Line | Interleukin-2 (IL-2) | 3 to 10 x 10-9 M | [12] |

| IL-4 Dependent Proliferation | CTLL-2 and D10.G.4.1 Cell Lines | Interleukin-4 (IL-4) | 3 to 10 x 10-9 M | [12] |

| In Vivo Model | Treatment Regimen | Effect | Reference |

| Murine Graft-versus-Host Reaction (GVHR) | 0.05, 0.10, and 0.20 mg/kg/day for 7 days | 51%, 40%, and 60% inhibition of splenomegaly, respectively | [2][11] |

| Murine Graft-versus-Host Reaction (GVHR) | 0.3 mg/kg/day on days 1, 2, 4, and 6 | 71% inhibition of splenomegaly | [2][11] |

Effects on Immune Cells and Signaling Pathways

T-Lymphocyte Proliferation and Apoptosis

This compound B is a potent inhibitor of T-lymphocyte proliferation.[2][12] This effect is a direct consequence of the inhibition of protein synthesis, which is essential for cell cycle progression and clonal expansion. Interestingly, this compound B selectively induces apoptosis in proliferating lymphocytes, while resting lymphocytes remain largely unaffected.[13] This suggests that the cellular state of activation is a critical determinant of sensitivity to this compound B-induced apoptosis.

Modulation of the mTOR Signaling Pathway

The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. This compound B has been shown to modulate mTOR signaling.[4] The inhibition of protein synthesis by this compound B leads to the activation of mTOR Complex 1 (mTORC1).[4] This activation is a consequence of the cell sensing a disruption in protein translation, which triggers a feedback mechanism involving the REDD1 protein.[4] However, this mTORC1 activation does not appear to be the primary driver of this compound B's cytotoxic or immunosuppressive effects.

The following diagram illustrates the proposed interaction of this compound B with the mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunosuppressive effects of this compound compounds.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard in vitro method to assess T-cell proliferation in response to alloantigens.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors (responder and stimulator)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

-

Mitomycin C

-

96-well flat-bottom culture plates

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

-

Cell harvester and liquid scintillation counter (for [³H]-Thymidine incorporation) or flow cytometer (for CFSE)

Procedure:

-

Isolate PBMCs: Isolate PBMCs from the blood of both donors using Ficoll-Paque density gradient centrifugation.

-

Prepare Stimulator Cells: Treat the stimulator PBMCs with Mitomycin C (e.g., 25-50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with culture medium to remove residual Mitomycin C.[11]

-

Set up Co-culture: Plate the responder PBMCs (e.g., 1 x 10⁵ cells/well) in a 96-well plate. Add the Mitomycin C-treated stimulator PBMCs at a 1:1 ratio.

-

Add this compound Compound: Add serial dilutions of the this compound compound to the co-cultures. Include a vehicle control.

-

Incubate: Incubate the plates for 4-6 days at 37°C in a 5% CO₂ incubator.

-

Assess Proliferation:

-

[³H]-Thymidine Incorporation: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

CFSE Staining: Prior to co-culture, label the responder cells with CFSE. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

-

Protein Synthesis Inhibition Assay

This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

Materials:

-

Lymphocytes or other target cells

-

Culture medium (leucine-free for [³H]-leucine incorporation)

-

[³H]-Leucine

-

Trichloroacetic acid (TCA)

-

Scintillation vials and liquid scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Culture the target cells in a 96-well plate.

-

Add this compound Compound: Treat the cells with various concentrations of the this compound compound for a specified period.

-

Radiolabeling: Add [³H]-leucine to each well and incubate for a short period (e.g., 2-4 hours) to allow for incorporation into newly synthesized proteins.

-

Precipitation: Stop the incorporation by adding cold TCA to a final concentration of 5-10%. This precipitates proteins and other macromolecules.

-

Washing: Wash the cells multiple times with cold TCA and then with ethanol to remove unincorporated [³H]-leucine.

-

Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Lymphocytes or other target cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (containing CaCl₂)

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat the cells with the this compound compound for the desired time to induce apoptosis. Include untreated controls.

-

Harvest and Wash: Harvest the cells and wash them twice with cold PBS.

-

Resuspend in Binding Buffer: Resuspend the cells in Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubate: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow Visualization

The following diagram outlines a general workflow for evaluating the immunosuppressive effects of a compound like this compound B.

Conclusion

This compound compounds, exemplified by this compound B, are potent immunosuppressive agents with a well-defined mechanism of action centered on the inhibition of protein synthesis. Their ability to suppress lymphocyte proliferation and induce apoptosis in activated immune cells underscores their potential for therapeutic applications in immunology, although their clinical development has been hampered by toxicity.[1] This technical guide provides a foundational understanding of the immunosuppressive properties of Didemnins, offering valuable data, experimental protocols, and mechanistic insights to guide future research and development in this area. Further investigation into the nuanced effects of Didemnins on specific immune cell subsets and their interplay with complex signaling networks will be crucial for harnessing their therapeutic potential while mitigating adverse effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]

- 3. A procedure for in vitro evaluation of the immunosuppressive effect of mouse mesenchymal stem cells on activated T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Impact of immunosuppressive drugs on the therapeutic efficacy of ex vivo expanded human regulatory T cells | Haematologica [haematologica.org]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. bosterbio.com [bosterbio.com]

- 10. This compound B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Potent Anti-Cancer Promise of Didemnin B: A Technical Guide to its Cytotoxic Activity

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic activity of Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum.[1] Intended for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental methodologies, and illustrates the compound's mechanism of action through signaling pathway and workflow diagrams. This compound B has demonstrated significant anti-cancer properties in preclinical models, and while clinical application has been met with challenges, its potent bioactivity continues to make it a subject of intense scientific scrutiny.[1][2]

Quantitative Analysis of Cytotoxic Activity

This compound B exhibits potent cytotoxic effects across a range of cancer cell lines, with its efficacy often observed at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following table summarizes reported IC50 values for this compound B and its derivative, dehydrothis compound B, in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| This compound B | L1210 | Leukemia | ~32 nM | 96 hours | [1] |

| This compound B | L1210 | Leukemia | 0.001 µg/mL | Not Specified | [3] |

| This compound B | Vaco451 | Colon Cancer | ~32 nM | 96 hours | [1] |

| This compound B | B16 | Melanoma | Not Specified | Not Specified | [3] |

| This compound B | M5076 | Sarcoma | Not Specified | Not Specified | [3] |

| This compound B | P388 | Leukemia | Not Specified | Not Specified | [3] |

| This compound B | Human Tumor Cells (Median) | Various | 4.2 x 10⁻³ µg/mL | Continuous | [2] |

| This compound B | Human Tumor Cells (Median) | Various | 46 x 10⁻³ µg/mL | 1 hour | [2] |

| Dehydrothis compound B | CT-2 | Colon Carcinoma | Not Specified (Most Sensitive) | Not Specified | [4] |

| Dehydrothis compound B | HT-29 | Colon Carcinoma | Not Specified | 3 hours | [4] |

Core Mechanism of Action

This compound B's cytotoxic activity is primarily attributed to its dual inhibition of two key cellular proteins: eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[1] This dual inhibition triggers a cascade of events, leading to the potent and rapid induction of apoptosis in sensitive cancer cell lines.[1] The primary mechanisms of action include:

-

Inhibition of Protein Synthesis: By binding to EEF1A1, this compound B stalls the elongation phase of protein synthesis.[1] This disruption of protein production is a key contributor to its cytotoxic effects.[5][6]

-

Induction of Apoptosis: The combined inhibition of EEF1A1 and PPT1 leads to the swift activation of the apoptotic pathway.[1]

-

Cell Cycle Disruption: this compound B has been shown to arrest cancer cells in the G1 and G2 phases of the cell cycle.[7]

Visualizing the Molecular Interactions and Experimental Processes

To elucidate the complex processes involved in this compound B's activity and its assessment, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound B Signaling Pathway.

Caption: Experimental Workflow for Cytotoxicity Assays.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound B's cytotoxic activity.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

Cancer cell lines

-

This compound B

-

96-well plates

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound B in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound B dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. The plate can be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound B concentration to determine the IC50 value.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

Materials:

-

Cancer cell lines

-

This compound B

-

6-well plates or culture dishes

-

Complete culture medium

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

-

Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Compound Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound B for a specified duration (e.g., 3 hours).

-

Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Colony Fixation and Staining: When colonies are of a sufficient size (typically >50 cells), remove the medium, wash with PBS, and fix the colonies with a solution like methanol (B129727) or 6.0% v/v glutaraldehyde. Stain the fixed colonies with crystal violet solution for about 30 minutes.

-

Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration compared to the untreated control.

Caspase Activity Assay

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

96-well microplate

-

Caspase-3/7 specific substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

Microplate reader (for absorbance or fluorescence)

Procedure:

-